molecular formula C29H26N4O3S B2633901 N-(3,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034372-00-2

N-(3,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2633901
CAS RN: 2034372-00-2
M. Wt: 510.61
InChI Key: XGRIEWOUCZMNAK-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H26N4O3S and its molecular weight is 510.61. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivatives Synthesis

  • Research has explored the synthesis of heterocyclic derivatives, including those similar to the specified compound, demonstrating complex chemical reactions for generating new structures with potential biological activities. The formation and X-ray structure determination of compounds derived from actions like ketene on specific guanidine derivatives show the intricacy of synthesizing novel heterocyclic compounds with potential applications in pharmaceuticals and material science (Banfield et al., 1987).

Antimicrobial Activity

  • New heterocycles incorporating antipyrine moiety have been synthesized, with some compounds evaluated for antimicrobial activities. This underscores the potential of these compounds in contributing to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant microbial strains (Bondock et al., 2008).

Antitumor Activity

  • The synthesis and evaluation of antitumor activities of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been conducted, revealing that the majority of these newly synthesized compounds displayed potent anticancer activity. This highlights the therapeutic potential of such compounds in cancer treatment, offering insights into their mechanism of action and efficacy across different cancer cell lines (Hafez & El-Gazzar, 2017).

Isoxazolines and Isoxazoles Synthesis

  • Research on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition demonstrates the versatility of pyrazolo[3,4-d]pyrimidin derivatives in organic synthesis, leading to compounds with potential biological and material applications (Rahmouni et al., 2014).

Anti-Inflammatory Activity

  • The evaluation of anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives indicates that certain compounds within this class show significant anti-inflammatory activities. This underscores the potential of these compounds in developing new anti-inflammatory drugs, contributing to the broader efforts in treating inflammation-related disorders (Mohamed, Kamel, & Abd El-hameed, 2013).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O3S/c1-18-9-10-21(15-19(18)2)31-25(34)17-37-29-32-26-24(20-7-5-4-6-8-20)16-30-27(26)28(35)33(29)22-11-13-23(36-3)14-12-22/h4-16,30H,17H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRIEWOUCZMNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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